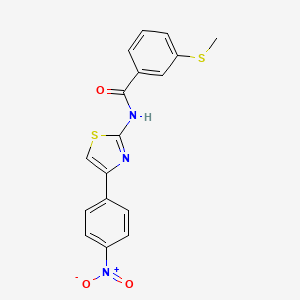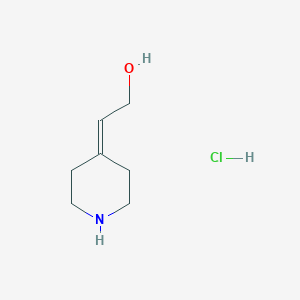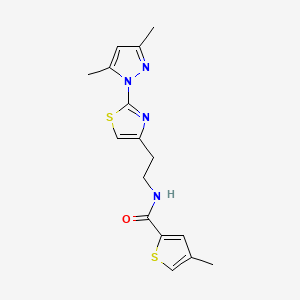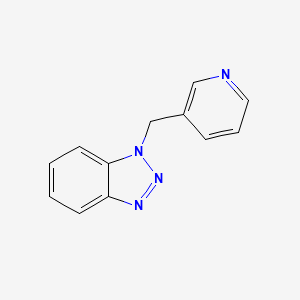![molecular formula C20H19N3O4 B2588037 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1796920-59-6](/img/structure/B2588037.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C20H19N3O4 and its molecular weight is 365.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- A related derivative, N-(pyridin-2-ylmethyl)benzamide, was studied for its crystal structure, providing insights into the molecular orientation and interactions of similar compounds (Artheswari et al., 2019).
Chemical Reactivity and Synthesis
- Research on pyrrolo[2,3-d][1,2,3]triazines, which share structural similarities with the queried compound, highlights the challenges and novel approaches in synthesizing such complex molecules (Migawa & Townsend, 2001).
- Innovative methods for synthesizing isoxazole and naphthyridine derivatives, relevant to the queried compound's synthesis, have been explored (Guleli et al., 2019).
Antioxidant Activity
- Studies on similar compounds, such as 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, demonstrate significant antioxidant properties, indicating potential biological applications (Tumosienė et al., 2019).
Kinase Inhibition
- Research into related benzamide derivatives reveals their potential as kinase inhibitors, specifically targeting vascular endothelial growth factor receptor-2, suggesting implications for cancer therapy (Borzilleri et al., 2006).
Antiallergic Agents
- N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, structurally related to the queried compound, have been evaluated for antiallergic activities, demonstrating the potential for similar compounds in therapeutic applications (Honma et al., 1983).
Antipsychotic Agent Evaluation
- Heterocyclic carboxamides, analogous to the compound , have been synthesized and assessed for their potential as antipsychotic agents (Norman et al., 1996).
Aggregation Enhanced Emission
- Pyridyl substituted benzamides, related to the queried compound, exhibit luminescent properties and aggregation-enhanced emission, indicating potential use in optical materials and sensors (Srivastava et al., 2017).
Prediction of Biological Activity
- Novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one systems, similar to the queried compound, have been synthesized and analyzed for predicted biological activity, highlighting the compound's potential in pharmacological applications (Kharchenko et al., 2008).
Conversion in Chemical Synthesis
- Research into the conversion of carboxy groups in compounds like N-benzylpyroglutamic acids, related to the queried compound, provides insights into chemical synthesis methodologies (Oudir et al., 2006).
Synthesis for Radiopharmaceuticals
- The synthesis of benzamide derivatives such as (S)-BZM and (R)-BZM, which are structurally related, underlines the importance of these compounds in the preparation of radiopharmaceuticals (Bobeldijk et al., 1990).
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-19(21-11-13-7-8-17-18(10-13)26-12-25-17)15-5-3-9-23(15)20-22-14-4-1-2-6-16(14)27-20/h1-2,4,6-8,10,15H,3,5,9,11-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAPVOSNVFRARC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2587955.png)


![methyl 1-[(4-isopropylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B2587961.png)
![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2587963.png)
![1-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2587964.png)

![3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2587966.png)


![(E)-5-(2-nitrobenzylidene)-2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2587971.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide](/img/structure/B2587972.png)
![4-[(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B2587973.png)
![1-[2-(4-Fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2587977.png)